Chemical properties of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene
Chemical properties of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene
Introduction
1-Bromo-3-chloro-2-iodo-5-nitrobenzene is a polysubstituted aromatic compound characterized by a high degree of functionalization on a benzene core. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) and a strongly electron-withdrawing nitro group imparts a unique and complex chemical profile. This guide offers a comprehensive analysis of its molecular structure, predicted spectroscopic characteristics, reactivity, and potential applications, particularly as a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups makes the ring highly electron-deficient, which dictates its reactivity and provides multiple "handles" for advanced synthetic transformations. This document is intended for researchers and drug development professionals seeking to understand and leverage the properties of this complex intermediate.
Molecular Structure and Physicochemical Properties
The structural arrangement of the substituents on the benzene ring is fundamental to the compound's properties. The IUPAC name for the isomer cataloged under CAS Number 861529-32-0 is 1-Bromo-3-chloro-2-iodo-5-nitrobenzene.
Caption: 2D structure of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene.
The key physicochemical and computed properties of this molecule are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-3-chloro-2-iodo-5-nitrobenzene | N/A |
| CAS Number | 861529-32-0 | [1] |
| Molecular Formula | C₆H₂BrClINO₂ | [2][3] |
| Molecular Weight | 362.35 g/mol | [2][3] |
| XLogP3 | 3.7 | [2] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.
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¹H NMR: The spectrum would feature two signals in the aromatic region (likely δ 7.5-8.5 ppm). Each signal would correspond to one of the two remaining protons on the ring. Due to their meta-relationship, they would likely appear as distinct doublets with a small coupling constant (⁴JHH ≈ 2-3 Hz). The strong deshielding effect of the nitro group and halogens would shift these protons significantly downfield compared to benzene (δ 7.26 ppm).
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¹³C NMR: The spectrum is expected to show six unique signals for the aromatic carbons, as there is no symmetry in the molecule. The carbon atom bonded to the nitro group (C5) would be significantly deshielded, while the carbons bonded to the halogens would also exhibit characteristic shifts (C-I being the most upfield among them).
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the primary functional groups. Strong, characteristic peaks for asymmetric and symmetric stretching of the nitro group are expected around 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-H stretching for the aromatic protons would be observed above 3000 cm⁻¹. The C-Br, C-Cl, and C-I stretching vibrations would be found in the fingerprint region, typically below 1100 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would display a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The most intense peak in this cluster would correspond to the [M]⁺ ion. Common fragmentation pathways would include the loss of the nitro group (M-46), followed by sequential loss of halogen atoms.
Reactivity and Synthetic Considerations
The reactivity of 1-bromo-3-chloro-2-iodo-5-nitrobenzene is dominated by the powerful electronic effects of its substituents.
Electronic Effects on the Aromatic Ring
All four substituents deactivate the benzene ring towards electrophilic attack. The halogens exert a deactivating inductive effect (-I) that outweighs their weak activating resonance effect (+R). The nitro group is one of the most powerful deactivating groups, withdrawing electron density through both a strong inductive effect (-I) and a strong resonance effect (-M).[4] The cumulative result is a highly electron-poor (electrophilic) aromatic system.
Caption: Electronic effects of substituents on the benzene ring.
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Electrophilic Aromatic Substitution (EAS): Due to the profound deactivation from the four substituents, further EAS reactions on this ring are extremely unlikely and would require exceptionally harsh conditions.[5] The ring is far too electron-poor to act as an effective nucleophile.[6]
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Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group, coupled with the presence of halogens as good leaving groups, makes the molecule a potential candidate for SNAr. Nucleophilic attack would be favored at the positions ortho and para to the nitro group (C6 and C4, respectively). However, the position ortho to the nitro group (C6) is sterically unhindered, making it a plausible site for attack by strong nucleophiles like alkoxides or amines, which would displace the chlorine atom.
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Cross-Coupling Reactions: The three different carbon-halogen bonds provide distinct sites for sequential and selective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The general reactivity order for these reactions is C-I > C-Br > C-Cl. This differential reactivity allows for the stepwise introduction of new carbon-carbon or carbon-heteroatom bonds, making this molecule a highly valuable and versatile scaffold for building molecular complexity.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental as it converts a strongly deactivating group into a strongly activating, ortho-, para-directing amino group, which can then facilitate further synthetic manipulations, including diazotization to form diazonium salts.
Hypothetical Synthetic Pathway
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Iodination of N-(3-bromo-5-chlorophenyl)acetamide
This protocol describes a key step in the hypothetical synthesis: the regioselective iodination directed by the activating acetamido group.
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of N-(3-bromo-5-chlorophenyl)acetamide in 25 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add a solution of 1.1 equivalents of iodine monochloride (ICl) in 10 mL of glacial acetic acid over 15 minutes. The acetamido group directs the incoming electrophile (I⁺) to the ortho position, which is sterically accessible.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of cold water containing 5 g of sodium bisulfite to quench any unreacted ICl.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-iodo-3-bromo-5-chlorophenyl)acetamide. Dry the product under vacuum.
Applications in Research and Development
The unique arrangement of functional groups makes 1-bromo-3-chloro-2-iodo-5-nitrobenzene a high-value intermediate for several fields.
-
Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals, with halogens often enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic properties.[6][8] This compound serves as a rigid scaffold onto which various pharmacophores can be built using selective cross-coupling reactions. The nitro group can also be part of a prodrug strategy, where it is selectively reduced by nitroreductase enzymes found in hypoxic cancer cells or specific bacteria.[9]
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Organic Synthesis: As a polysubstituted building block, it enables the efficient construction of complex molecular architectures. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a programmed, stepwise functionalization, providing precise control over the final structure.
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Materials Science: Electron-deficient aromatic cores are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The compound can be incorporated into larger conjugated systems to tune their electronic properties.
Safety and Handling
No specific safety data sheet is available for 1-bromo-3-chloro-2-iodo-5-nitrobenzene. However, based on data for structurally similar halogenated nitroaromatics, the compound should be handled as a hazardous substance.[1]
| Hazard Type | GHS Hazard Statement (Predicted) | Source |
| Acute Toxicity | H302: Harmful if swallowed. | [1] |
| H312: Harmful in contact with skin. | [1] | |
| H332: Harmful if inhaled. | [1] | |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. | |
| Respiratory Irritation | H335: May cause respiratory irritation. | |
| Chronic Toxicity | H351: Suspected of causing cancer. | |
| Environmental | H411: Toxic to aquatic life with long lasting effects. |
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Precautions for Safe Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Wash hands thoroughly after handling.
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[3][10]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 1-Bromo-5-chloro-2-iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. OpenStax adaptation. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 1-bromo-3-iodo-5-nitro-benzene. Retrieved from [Link]
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Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
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IntechOpen. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
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MDPI. (2019). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Catalysts. Retrieved from [Link]
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
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Royal Society of Chemistry. (2022). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Retrieved from [Link]
- Unknown Source. (n.d.). orientation and reactivity in monosubstituted benzenes. (Note: This source is from a scanned document and lacks a primary publisher).
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]
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